molecular formula C19H16N2O5S B11657380 (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11657380
M. Wt: 384.4 g/mol
InChI Key: YJJFLRZVFLZEPC-MDWZMJQESA-N
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Description

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group, a sulfanylidene group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 1-phenyl-2-thiohydantoin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated sulfanylidene group.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of functional groups and its potential applications in various fields. Unlike cresol, which is primarily used in industrial applications, this compound has broader applications in scientific research and medicine. Additionally, its structure allows for diverse chemical reactions, making it a versatile compound for synthetic chemistry.

Properties

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H16N2O5S/c1-25-14-9-11(10-15(26-2)16(14)22)8-13-17(23)20-19(27)21(18(13)24)12-6-4-3-5-7-12/h3-10,22H,1-2H3,(H,20,23,27)/b13-8+

InChI Key

YJJFLRZVFLZEPC-MDWZMJQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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